molecular formula C7H3BrFNO4 B1277371 4-Bromo-2-fluoro-5-nitrobenzoic acid CAS No. 355423-16-4

4-Bromo-2-fluoro-5-nitrobenzoic acid

Cat. No. B1277371
M. Wt: 264 g/mol
InChI Key: OGSIBDAVDNXXMS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various related bromo- and nitro-substituted benzoic acid derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid as an intermediate for preparing pyrimidine medicament is mentioned, which suggests that bromo-substituted benzoic acids can serve as intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related compounds, such as 4-bromo-3,5-dihydroxybenzoic acid, involves starting from 3,5-dihydroxybenzoic acid and then introducing the bromo substituent, as indicated by the structural identification using Mass Spectrometry . This suggests that a similar approach could be used for the synthesis of 4-Bromo-2-fluoro-5-nitrobenzoic acid, starting from a suitably substituted benzoic acid and then introducing the bromo, fluoro, and nitro groups through halogenation and nitration reactions.

Molecular Structure Analysis

While the exact molecular structure of 4-Bromo-2-fluoro-5-nitrobenzoic acid is not provided, the structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been characterized. The dihedral angles of the substituent groups with respect to the planar phenyl moiety have been measured, and the crystal structure is stabilized by intermolecular hydrogen bonding . This information can be extrapolated to suggest that the molecular structure of 4-Bromo-2-fluoro-5-nitrobenzoic acid would also exhibit specific dihedral angles between substituents and the aromatic ring, and its crystal structure could be influenced by similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzoic acids can be inferred from the reactions described in the papers. For example, 3-Bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to the formation of unexpected isomers . This indicates that bromo- and nitro-substituted benzoic acids may participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of 4-Bromo-2-fluoro-5-nitrobenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-nitrobenzoic acid can be deduced from the properties of similar compounds. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions has been studied using HPLC-UV, showing that the compound is labile in acid and alkaline conditions . This suggests that 4-Bromo-2-fluoro-5-nitrobenzoic acid may also have specific stability characteristics under different conditions, which could be important for its handling and storage.

Scientific Research Applications

Building Block for Heterocyclic Synthesis

4-Bromo-2-fluoro-5-nitrobenzoic acid, though not directly studied, is closely related to compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which are used as multireactive building blocks in heterocyclic oriented synthesis. This process leads to the creation of various condensed nitrogenous cycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Crystallographic Studies and Electronic Structure

Another aspect of research involves the crystallographic study of similar benzoic acid derivatives, which helps understand the nature of intermolecular interactions and molecular structures. These studies contribute to the design of new molecular frameworks and have implications for material science and molecular engineering (Pramanik, Dey, & Mukherjee, 2019).

Use in Fluorimetric Determination

Compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, related to 4-Bromo-2-fluoro-5-nitrobenzoic acid, have been used in fluorimetric determination processes. These methods allow for the sensitive detection of secondary amino acids, demonstrating the utility of these compounds in analytical chemistry (Imai & Watanabe, 1981).

Aromatic Nucleophilic Substitution

Research also extends to the reaction of similar compounds with amines, leading to aromatic nucleophilic substitution with rearrangement. This process is important for synthesizing various organic compounds and understanding reaction mechanisms in organic chemistry (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Bromo-2-fluoro-5-nitrobenzoic acid .

properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSIBDAVDNXXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431094
Record name 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-nitrobenzoic acid

CAS RN

355423-16-4
Record name 4-BROMO-2-FLUORO-5-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-5-nitrobenzoic acid
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